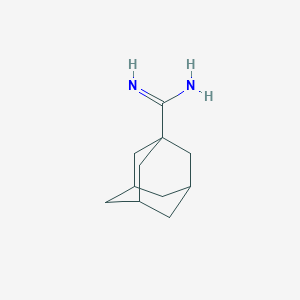
3-bromo-N'-hydroxybenzenecarboximidamide
Vue d'ensemble
Description
"3-bromo-N'-hydroxybenzenecarboximidamide" is a compound of interest in the field of organic chemistry due to its unique structure and potential applications. Research in related areas has focused on the synthesis, molecular and structural analysis, and the exploration of its physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves reactions under controlled conditions to incorporate bromo and hydroxy functionalities into benzenecarboximidamides. For instance, the synthesis of related bromobenzene derivatives has been explored through various methods, including carbonylation reactions and functionalization of benzene rings with bromine (Monteil & Kalck, 1994)(Monteil & Kalck, 1994).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic methods to elucidate the arrangement of atoms within a compound. The title compound, related to "3-Bromo-N′-[(E)-4-hydroxybenzylidene]benzohydrazide," was characterized by its crystal structure, showing a dihedral angle between benzene rings and forming a three-dimensional network through hydrogen bonding (Tao Yang et al., 2008)(Tao Yang et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving bromo and hydroxy functionalities include halogenation, carbonylation, and hydroxycarbonylation, leading to the formation of various organic compounds with potential applications in medicinal chemistry and material science. The selectivity of these reactions can be influenced by catalysts and reaction conditions (F. Monteil & P. Kalck, 1994)(F. Monteil & P. Kalck, 1994).
Applications De Recherche Scientifique
Synthesis and Biological Activity
A study by Zhu et al. (2014) in "Chemical Research in Chinese Universities" explored the synthesis of novel compounds related to 3-bromo-N'-hydroxybenzenecarboximidamide. These compounds showed potential insecticidal and fungicidal activities, suggesting their use in agricultural applications (Zhu et al., 2014).
Herbicide Resistance in Transgenic Plants
Research by Stalker et al. (1988) in "Science" demonstrated the use of a gene encoding a specific nitrilase that converts bromoxynil, a relative of 3-bromo-N'-hydroxybenzenecarboximidamide, to its primary metabolite. This gene, when expressed in transgenic tobacco plants, conferred resistance to high levels of bromoxynil, indicating a potential application in developing herbicide-resistant crops (Stalker et al., 1988).
Antitumor Agent 3-Bromopyruvate
Glick et al. (2014) in "Biochemical and Biophysical Research Communications" examined the stability and efficacy of 3-bromopyruvate, a compound similar to 3-bromo-N'-hydroxybenzenecarboximidamide, as an anti-tumor candidate. They found that this compound has a short half-life under physiological conditions, influencing its potential use in cancer treatment (Glick et al., 2014).
Antioxidant Activity
Wang Zonghua's (2012) research in the "Chinese Journal of Experimental Traditional Medical Formulae" highlighted the antioxidant activity of 3-bromo-4,5-dihydroxybenzaldehyde, closely related to 3-bromo-N'-hydroxybenzenecarboximidamide. This study found significant scavenging effects on various radicals, suggesting its potential as a medicine or antioxidant ingredient in food (Wang Zonghua, 2012).
Mécanisme D'action
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, H335, indicating that it can cause skin irritation, eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .
Propriétés
IUPAC Name |
3-bromo-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFJSTMFTXNUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N'-hydroxybenzenecarboximidamide | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)
![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)
![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)

![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)




![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)


